molecular formula C16H21N3O4S B2573729 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide CAS No. 1396884-93-7

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

Cat. No. B2573729
CAS RN: 1396884-93-7
M. Wt: 351.42
InChI Key: XICNZRFWKYQDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H21N3O4S and its molecular weight is 351.42. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

One aspect of scientific research related to this compound involves the development and refinement of synthesis methodologies. A study focused on a similar precursor, (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, for the preparation of (S)-123I-IBZM, highlighting a simple method and high yield starting from 2,6-dimethoxybenzoic acid. This research is fundamental in enhancing the synthesis process of related compounds for various applications, including radiopharmaceuticals (Bobeldijk et al., 1990).

Structural Studies and Characterization

The structural study and characterization of related compounds have been a significant area of interest. For instance, enaminones obtained from ethyl 2-hydroxy-4-(4-hydroxy-6-methyl2H-pyran-2-on-3-yl)-4-oxo-2-butenoate and amines in ethanol were analyzed through NMR and X-ray diffractometry, emphasizing the importance of structural analysis in understanding compound properties (Brbot-Šaranović et al., 2000).

Novel Compound Synthesis

Another research direction is the synthesis of novel compounds for potential therapeutic applications. The synthesis of nonsteroidal progesterone receptor modulators through a series of reactions, including Grignard reagent addition and Suzuki coupling, illustrates the complex synthesis pathways pursued to obtain new chemical entities with specific biological activities (Xiao Yong-mei, 2013).

Advanced Materials Development

Research into polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile showcases applications beyond pharmaceuticals, highlighting the compound's role in the development of materials with specific thermal and solubility properties, essential for advanced engineering applications (Saxena et al., 2003).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-18(2)24(22,23)13-8-6-12(7-9-13)16(21)17-11-15(20)14-5-4-10-19(14)3/h4-10,15,20H,11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICNZRFWKYQDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.